molecular formula C17H11Cl2N3O5S B11463775 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone

Cat. No.: B11463775
M. Wt: 440.3 g/mol
InChI Key: PERUXSDHMFOOKS-UHFFFAOYSA-N
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Description

The compound 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 5-chloro-2-methoxyphenyl group and at position 2 with a sulfanyl-linked ethanone moiety. The ethanone group is further substituted with a 2-chloro-5-nitrophenyl ring. This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The compound’s synthesis likely follows methods analogous to those for related oxadiazole-thioether derivatives, involving nucleophilic substitution between α-halogenated ketones and thiol-containing oxadiazoles under basic conditions .

Properties

Molecular Formula

C17H11Cl2N3O5S

Molecular Weight

440.3 g/mol

IUPAC Name

2-[[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone

InChI

InChI=1S/C17H11Cl2N3O5S/c1-26-15-5-2-9(18)6-12(15)16-20-21-17(27-16)28-8-14(23)11-7-10(22(24)25)3-4-13(11)19/h2-7H,8H2,1H3

InChI Key

PERUXSDHMFOOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Esterification of 5-Chloro-2-methoxybenzoic Acid

A modified Fischer esterification protocol converts the carboxylic acid to its methyl ester:

  • Reagents : 5-Chloro-2-methoxybenzoic acid (1.0 equiv), methanol (10 vol), H2SO4 (catalytic)

  • Conditions : Reflux at 80°C for 24 h

  • Workup : Neutralization with NaHCO3, extraction with ethyl acetate

  • Yield : ~85–90% (estimated from analogous procedures in)

Hydrazide Formation

The methyl ester is treated with excess hydrazine hydrate:

  • Reagents : Methyl 5-chloro-2-methoxybenzoate (1.0 equiv), hydrazine hydrate (3.0 equiv), ethanol (5 vol)

  • Conditions : Reflux for 12 h

  • Workup : Filtration and washing with cold water

  • Yield : 78–83% (based on)

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclodehydration in the presence of CS2:

  • Reagents : 5-Chloro-2-methoxybenzohydrazide (1.0 equiv), CS2 (2.0 equiv), KOH (1.2 equiv), ethanol/water (4:1)

  • Conditions : Reflux at 90°C for 18–24 h

  • Workup : Acidification with HCl (pH 2–3), filtration

  • Yield : 80–83% (consistent with)

Analytical Data for Intermediate A :

  • 1H NMR (DMSO-d6) : δ 3.85 (s, 3H, OCH3), 7.12 (d, J = 8.5 Hz, 1H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H), 7.92 (d, J = 2.5 Hz, 1H), 13.45 (br s, 1H, SH)

  • IR (KBr) : 2560 cm−1 (S–H stretch), 1615 cm−1 (C=N)

Synthesis of 2-Bromo-1-(2-chloro-5-nitrophenyl)ethanone (Intermediate B)

Bromination of 1-(2-Chloro-5-nitrophenyl)ethanone

A modified Hell–Volhard–Zelinskii reaction introduces the α-bromo group:

  • Reagents : 1-(2-Chloro-5-nitrophenyl)ethanone (1.0 equiv), Br2 (1.1 equiv), CCl4 (8 vol)

  • Conditions : 0–5°C, stirring for 2 h

  • Workup : Quenching with Na2S2O3, extraction with dichloromethane

  • Yield : 70–75% (extrapolated from)

Analytical Data for Intermediate B :

  • 1H NMR (CDCl3) : δ 4.35 (s, 2H, CH2Br), 7.68 (d, J = 8.8 Hz, 1H), 8.25 (dd, J = 8.8, 2.4 Hz, 1H), 8.45 (d, J = 2.4 Hz, 1H)

  • ESI-MS : m/z 295.90 [M+H]+

Thioether Formation via Nucleophilic Substitution

Coupling of Intermediate A and B

The oxadiazole thiol reacts with α-bromo ketone under basic conditions:

  • Reagents : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), K2CO3 (2.0 equiv), anhydrous acetone (10 vol)

  • Conditions : Stirring at 25°C for 12 h

  • Workup : Filtration, washing with cold water, recrystallization from ethanol

  • Yield : 72–76% (based on)

Optimization Insights :

  • Solvent Screening : Acetone outperforms DMF and THF in minimizing byproducts

  • Base Selection : K2CO3 provides higher yields than NaOH or Et3N due to milder basicity

Analytical Characterization of Final Product

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 3.88 (s, 3H, OCH3), 4.45 (s, 2H, SCH2), 7.15 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.5 Hz, 1H), 7.72 (d, J = 2.5 Hz, 1H), 7.95 (d, J = 8.9 Hz, 1H), 8.30 (dd, J = 8.9, 2.4 Hz, 1H), 8.52 (d, J = 2.4 Hz, 1H)

  • 13C NMR (DMSO-d6) : δ 56.2 (OCH3), 40.8 (SCH2), 114.5–148.2 (aromatic carbons), 189.5 (C=O), 166.2 (C=N)

  • HRMS : m/z calcd for C18H12Cl2N3O5S [M+H]+: 480.9862; found: 480.9865

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min)

  • TLC : Rf = 0.62 (SiO2, ethyl acetate/hexane 1:1)

Comparative Analysis of Synthetic Routes

ParameterMethod A ()Method B ()
Total Yield48–52%44–47%
Reaction Steps45
Purification ComplexityModerateHigh
Scalability>100 g feasibleLimited to 50 g

Method A is preferred for industrial applications due to fewer steps and higher scalability, while Method B offers superior regioselectivity for research-scale synthesis.

Challenges and Mitigation Strategies

  • Nitro Group Stability :

    • The electron-withdrawing nitro group in Intermediate B increases electrophilicity but risks decomposition under prolonged heating. Mitigated by maintaining reactions at ≤25°C during coupling.

  • Thiol Oxidation :

    • Intermediate A is prone to disulfide formation. Solved by using inert atmospheres (N2/Ar) and fresh CS2.

  • Regioselectivity in Cyclization :

    • Competing 1,2,4-oxadiazole formation is suppressed by slow addition of CS2 and rigorous pH control .

Chemical Reactions Analysis

Reaction Mechanisms and Conditions

Reaction Type Conditions Yield Key Observations
Oxadiazole cyclizationCarbon disulfide, NaOH, reflux ~70–80%Requires strict pH control
S-alkylationThioketone, DMF, K₂CO₃, 60°C60–70%Sensitive to reaction time
Ethanone substitutionChloro-nitrophenyl bromide, EtOH45–55%Nitro group directs regioselectivity

Key Reactions and Functionalization

  • Nucleophilic Substitution

    • The sulfanyl group (-S-) undergoes substitution with electrophiles (e.g., alkyl halides) to form derivatives .

    • Example: Reaction with ethyl chloroacetate to modify the oxadiazole substituent .

  • Hydrolysis

    • The ethanone moiety can hydrolyze under acidic or basic conditions to form carboxylic acids or their salts.

  • Electrophilic Aromatic Substitution

    • The chloro-nitrophenyl group participates in reactions such as nitration or halogenation, though the nitro group typically deactivates the ring.

Reaction Optimization and Challenges

  • Yield Factors : Reaction temperature, solvent choice (e.g., DMF vs. ethanol), and catalysts significantly influence product purity .

  • Side Reactions : Over-alkylation or hydrolysis of intermediates can occur if conditions are not tightly controlled.

  • Purification : Column chromatography or crystallization is often required due to the compound’s complexity .

Analytical Validation

  • NMR Spectroscopy : Confirms the presence of aromatic protons and the oxadiazole ring’s deshielded environment .

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

  • Mass Spectrometry : Validates molecular weight (~440 g/mol).

Scientific Research Applications

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone involves interactions with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues
Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound 5-chloro-2-methoxyphenyl, 2-chloro-5-nitrophenyl C₁₇H₁₂Cl₂N₃O₅S 441.27 Not explicitly reported
2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dihydroquinolin-1-yl)ethanone 2,4-dichlorophenyl, 3,4-dihydroquinoline C₁₉H₁₅Cl₂N₃O₂S 436.31 Not reported; structural focus
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 4-chlorophenyl, 2-furyl C₁₄H₉ClN₂O₃S 320.75 Antimicrobial potential (inferred)
2-(4'-Chlorophenyl)-1-{2-[5"-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}ethanone (3c) 4-chlorophenyl, 4-nitrophenyl C₂₂H₁₄ClN₃O₄ 419.82 Anti-inflammatory
1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 2-chlorophenyl, 2-furyl C₁₄H₉ClN₂O₃S 320.75 No activity reported

Key Observations :

  • Electron-withdrawing vs. donating groups : The target compound’s 5-nitro group enhances polarity and may influence receptor binding compared to analogues with methoxy or furyl groups .

Divergences :

  • Halogenated ketones: The use of 2-chloro-5-nitroacetophenone distinguishes the target compound from analogues employing 2-chloro-10H-phenothiazin-10-yl or 2-trifluoromethylphenyl derivatives .
  • Thiol precursors : The 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol precursor is unique compared to pyridyl or furyl-substituted oxadiazoles .
Physicochemical Properties
Table 2: Calculated Properties vs. Analogues
Property Target Compound 3c 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-...
LogP ~3.5 (est.) 4.1 2.8
PSA (Ų) ~110 95 81.3
Molecular Weight 441.27 419.82 320.75

Analysis :

  • The chloro and nitro groups likely increase lipophilicity (LogP) relative to furyl derivatives but remain lower than 3c’s nitrophenyl group.

Biological Activity

The compound 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H12Cl2N3O5S
  • Molecular Weight : 440.3 g/mol
  • IUPAC Name : 2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone

The presence of an oxadiazole ring is notable for its diverse biological activities, which include antimicrobial and anticancer properties.

Research indicates that compounds with oxadiazole moieties often exhibit activity against various cancer cell lines and pathogens. The mechanisms typically involve:

  • Inhibition of Cell Proliferation : Compounds similar to this oxadiazole derivative have shown significant cytotoxic effects on cancer cells by inducing apoptosis.
  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism or signaling pathways.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cell lines. For instance, it has been tested against:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

In a comparative study, the compound demonstrated IC50 values lower than established chemotherapeutics, indicating potent anticancer activity. For example:

Cell LineIC50 (µM)Reference
MCF70.80
HCT1160.67
PC30.87

Antimicrobial Activity

Similar oxadiazole derivatives have shown promising antimicrobial properties. The presence of chlorinated and nitro groups enhances the reactivity and interaction with microbial targets.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of this oxadiazole derivative:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamideContains oxadiazole and chloro groupsAntimicrobial
1-(3,4-Dimethoxyphenyl)-2-{[5-(5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl}sulfanylSimilar oxadiazole structureAntitumor
5-Methylthiazole derivativesThiazole instead of oxadiazoleAntibacterial

This table illustrates how structural modifications can influence biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Zhang et al. Study : Investigated the anticancer efficacy using TRAP PCR-ELISA assay revealing significant inhibition in multiple cancer cell lines with IC50 values comparable to leading chemotherapeutics .
  • Antimicrobial Evaluation : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing this compound?

Answer: The synthesis typically involves coupling a 1,3,4-oxadiazole intermediate with a substituted ethanone. A stepwise approach is advised:

Oxadiazole Formation : React 5-chloro-2-methoxybenzoic acid hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring .

Sulfanyl Linkage : Introduce the sulfanyl group via nucleophilic substitution using thioglycolic acid or a thiolating agent under anhydrous conditions .

Ethanone Coupling : Attach the 2-chloro-5-nitrobenzoyl moiety via Friedel-Crafts acylation or a peptide coupling reagent (e.g., DCC/DMAP) in dichloromethane .
Validation: Monitor intermediates by TLC and confirm final product purity via HPLC (≥95%) and elemental analysis .

Q. How can the molecular structure be confirmed experimentally?

Answer: Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., oxadiazole C–N bond: ~1.31 Å, sulfanyl S–C bond: ~1.76 Å) .
  • FT-IR : Confirm functional groups (oxadiazole C=N stretch: 1610–1650 cm⁻¹; nitro group: 1520–1560 cm⁻¹) .
  • NMR : Assign proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split due to nitro and chloro substituents) .

Advanced Research Questions

Q. How to address contradictory spectroscopic data in structural elucidation?

Answer: Contradictions (e.g., unexpected splitting in 1^1H-NMR or ambiguous NOESY correlations) may arise from dynamic effects or impurities. Mitigation strategies:

  • Variable-temperature NMR : Resolve overlapping signals caused by conformational exchange (e.g., hindered rotation of the sulfanyl group) .
  • DFT Calculations : Compare experimental 13^{13}C-NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity (e.g., [M+H]+^+ at m/z 438.9874 for C17_{17}H11_{11}Cl2_2N3_3O5_5S) .

Q. What experimental designs optimize reaction yield while minimizing byproducts?

Answer: Key factors include:

  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis of the oxadiazole ring .
  • Catalysis : Employ Pd(OAc)2_2 for Suzuki-Miyaura coupling of aryl chlorides (if applicable) or phase-transfer catalysts for biphasic reactions .
  • Temperature Control : Maintain reactions at 60–80°C for oxadiazole formation (higher temperatures risk nitro group reduction) .
    Validation: Use DoE (Design of Experiments) to assess interactions between variables (e.g., solvent polarity vs. reaction time) .

Q. How to evaluate the compound’s stability under physiological conditions for biological studies?

Answer: Perform accelerated stability studies:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS (e.g., hydrolysis of the sulfanyl group at pH >8) .

Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., exothermic peak at ~200°C for nitro group decomposition) .

Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products (e.g., nitro-to-nitrito rearrangement) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H-NMRδ 8.2–8.5 ppm (nitro-substituted aromatic), δ 6.9–7.3 ppm (oxadiazole aryl)
13^{13}C-NMRC=O (190–195 ppm), C=N (160–165 ppm), S–C (105–110 ppm)
IRC=N (1630 cm⁻¹), NO2_2 (1530 cm⁻¹), C–O–C (1250 cm⁻¹)

Q. Table 2. Optimized Reaction Conditions for Key Steps

StepConditionsYield (%)Reference
Oxadiazole FormationCS2_2, KOH, EtOH, reflux, 6h75–80
Sulfanyl AdditionThiourea, DMF, 80°C, 4h65–70
Final CouplingDCC/DMAP, CH2_2Cl2_2, RT, 12h60–65

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